molecular formula C22H18ClN5 B11329480 7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11329480
M. Wt: 387.9 g/mol
InChI Key: HPUIYISLOZBVFL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and suitable reagents can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and stabilizing the enzyme-inhibitor complex .

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

10-(2-chlorophenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5/c1-13-8-10-16(11-9-13)20-25-22-19-14(2)15(3)28(18-7-5-4-6-17(18)23)21(19)24-12-27(22)26-20/h4-12H,1-3H3

InChI Key

HPUIYISLOZBVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5Cl)C)C

Origin of Product

United States

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